Cas no 2171914-01-3 (2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid)

2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid structure
2171914-01-3 structure
Product Name:2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid
CAS No:2171914-01-3
MF:C27H32N2O6
MW:480.552787780762
CID:6213753
PubChem ID:165876525
Update Time:2025-07-16

2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid
    • 2-{4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]morpholin-3-yl}acetic acid
    • EN300-1517767
    • 2171914-01-3
    • Inchi: 1S/C27H32N2O6/c1-18(10-11-25(30)29-12-13-34-16-19(29)14-26(31)32)15-28-27(33)35-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,18-19,24H,10-17H2,1H3,(H,28,33)(H,31,32)
    • InChI Key: CRCVYINJWHHQOU-UHFFFAOYSA-N
    • SMILES: O1CCN(C(CCC(C)CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C(CC(=O)O)C1

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 105Ų

2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid Pricemore >>

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Additional information on 2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid

Comprehensive Analysis of 2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid (CAS No. 2171914-01-3)

In the realm of organic chemistry and pharmaceutical research, 2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid (CAS No. 2171914-01-3) stands out as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected amino acid derivative, plays a pivotal role in peptide synthesis and drug development. Its unique structure, featuring a morpholine ring and an Fmoc-protected amine, makes it a versatile building block for designing bioactive molecules. Researchers are increasingly exploring its applications in targeted drug delivery and protease inhibitor development, aligning with the growing demand for precision medicine.

The compound's CAS No. 2171914-01-3 is frequently searched in academic databases and chemical supplier catalogs, reflecting its relevance in modern synthetic chemistry. One of the key reasons for its popularity is its role in solid-phase peptide synthesis (SPPS), a technique revolutionizing the production of therapeutic peptides. With the global peptide therapeutics market projected to grow exponentially, compounds like 2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid are gaining traction. Its Fmoc group ensures selective deprotection during synthesis, a feature highly valued in combinatorial chemistry and high-throughput screening.

Another hotspot application lies in the development of bioconjugates and prodrugs. The morpholine acetic acid moiety in this compound enhances solubility and bioavailability, addressing common challenges in drug formulation. Recent studies highlight its potential in creating pH-sensitive drug carriers, a topic trending in nanotechnology forums. As researchers seek answers to questions like "How to improve peptide stability?" or "What are the best Fmoc-protected building blocks?", this compound emerges as a compelling solution due to its balanced lipophilicity and steric properties.

From a synthetic chemistry perspective, the 4-methylpentanoyl segment in CAS 2171914-01-3 contributes to improved metabolic stability compared to linear-chain analogs. This characteristic aligns with current industry focus on structure-activity relationship (SAR) optimization. The compound's chiral center also makes it valuable for stereoselective synthesis, particularly in developing GPCR-targeting drugs—a hot topic in AI-driven drug discovery platforms. Pharmaceutical companies increasingly search for "modified morpholine derivatives" or "Fmoc-amino acid linkers," where this compound's molecular architecture offers distinct advantages.

Quality control of 2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid involves rigorous HPLC purity testing and mass spectrometry verification, ensuring compliance with Good Manufacturing Practice (GMP) standards. These protocols address common user queries about "peptide-grade chemical purity" and "characterization of Fmoc compounds." Furthermore, the compound's stability under various storage conditions (often searched as "Fmoc derivative shelf life") makes it practical for laboratory workflows. Emerging applications in antibody-drug conjugates (ADCs) and fluorescent probes further expand its utility beyond traditional peptide chemistry.

Environmental considerations in chemical synthesis have put spotlight on compounds like CAS 2171914-01-3 that enable atom-efficient reactions. Its use in microwave-assisted peptide coupling (a frequently searched technique) reduces solvent waste compared to conventional methods. The acetic acid terminus allows straightforward conjugation to resins or biomolecules, answering practical questions about "modular synthetic approaches." As green chemistry gains prominence, this compound's role in step-economical synthesis continues to attract research attention.

In conclusion, 2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholin-3-yl}acetic acid represents a multifaceted tool for modern drug discovery. Its intersection with trending topics like peptide therapeutics, targeted drug delivery, and sustainable synthesis positions it as a compound of enduring scientific value. With ongoing innovations in bioconjugation chemistry and computational molecular design, applications for this Fmoc-morpholine hybrid are expected to diversify further, making it a staple in both academic and industrial research settings.

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